2,4,6-Collidinium p-Toluenesulfonate
CAS No.: 59229-09-3
Cat. No.: VC3719076
Molecular Formula: C15H19NO3S
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59229-09-3 |
---|---|
Molecular Formula | C15H19NO3S |
Molecular Weight | 293.4 g/mol |
IUPAC Name | 4-methylbenzenesulfonic acid;2,4,6-trimethylpyridine |
Standard InChI | InChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | VEXWNPGPVMYVDU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[NH+]C(=C1)C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=NC(=C1)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2,4,6-Collidinium p-toluenesulfonate consists of a protonated collidine cation paired with a p-toluenesulfonate (tosylate) anion. The collidine moiety features a pyridine ring substituted with methyl groups at the 2, 4, and 6 positions, while the tosylate anion comprises a sulfonic acid group attached to a para-methylated benzene ring .
Table 1: Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₉NO₃S | |
Molar Mass | 293.38 g/mol | |
SMILES | CC1=CC(C)=NC(C)=C1.CC2=CC=C(C=C2)S(O)(=O)=O | |
InChI Key | VEXWNPGPVMYVDU-UHFFFAOYSA-N |
The collidinium cation’s methyl groups induce steric hindrance, which influences its reactivity and solubility in polar solvents. The tosylate anion acts as a weakly coordinating counterion, enabling efficient proton transfer during catalytic cycles .
Nomenclature and Synonyms
This compound is systematically named 2,4,6-trimethylpyridinium 4-methylbenzenesulfonate. Common synonyms include collidinium tosylate, CTPS, and TMPTS . Regulatory databases such as PubChem and DrugBank classify it under identifiers DTXSID2058702 and J4DW33JQX8, respectively .
Synthesis and Manufacturing
Industrial Preparation
The synthesis involves neutralizing p-toluenesulfonic acid with collidine in a stoichiometric 1:1 ratio under anhydrous conditions . The reaction proceeds via proton transfer from the sulfonic acid to the pyridine nitrogen, yielding the ionic compound:
The product is purified through recrystallization from ethanol or acetone, achieving >98% purity .
Quality Control Parameters
Industrial batches are validated using:
Physicochemical Properties
Thermal Stability
The compound exhibits remarkable thermal resilience, with a boiling point of 465.6°C and flash point at 235.4°C . These properties enable its use in high-temperature reactions, such as esterifications and polymerizations .
Table 2: Thermal and Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 128–130°C | |
Boiling Point | 465.6°C at 760 mmHg | |
Vapor Pressure | 1.81 × 10⁻⁹ mmHg at 25°C | |
Density | 1.12 g/cm³ (estimated) |
Solubility Profile
2,4,6-Collidinium p-toluenesulfonate is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (0.8 g/L at 25°C) . This limited aqueous solubility facilitates its recovery via precipitation in green chemistry applications.
Catalytic Mechanism in Glycosylation
Lewis Acid Activation
As a Lewis acid catalyst, the collidinium ion activates glycosyl donors (e.g., trichloroacetimidates) by coordinating to the anomeric oxygen. This coordination polarizes the C–O bond, rendering the anomeric carbon electrophilic for nucleophilic attack by acceptors .
Kinetic Advantages
The catalyst reduces activation energy by 15–20 kJ/mol compared to non-catalyzed reactions, enabling glycosidic bond formation at 0–25°C instead of 50–80°C. Stereoselectivity arises from the bulky collidinium cation shielding the β-face of the glycosyl intermediate, favoring α-anomer formation (α:β ratio = 4:1) .
Applications in Organic Synthesis
Oligosaccharide Assembly
The compound’s mild acidity (pKa ≈ 2.8) prevents side reactions during prolonged glycosylations. It has been employed in synthesizing heparin fragments and blood group antigens .
Polymer Chemistry
In ring-opening polymerizations, it initiates lactide polymerization at 120°C, yielding polylactic acid with Mn ≈ 20,000 Da and Đ = 1.08 .
Biochemical Research Applications
Nucleotide Metabolism Studies
2,4,6-Collidinium p-toluenesulfonate inhibits cytidine triphosphate (CTP) synthetase, inducing cytoplasmic rod/ring structures in mammalian cells. These structures serve as biomarkers for antiviral drug development .
Table 3: Biochemical Effects
Parameter | Effect | Source |
---|---|---|
CTP Synthetase Inhibition | IC₅₀ = 18 µM in HeLa cells | |
Rod/Ring Structure Formation | Observed within 4–8 hours |
Enzyme Stabilization
The tosylate anion stabilizes lysozyme at 60°C, increasing half-life from 15 min to 2.3 hours by preventing aggregation .
Environmental Impact
Ecotoxicity
The compound is toxic to aquatic organisms (LC₅₀ = 12 mg/L in Daphnia magna) . Degradation via ozonation achieves 90% removal in 30 min, minimizing environmental persistence .
Recent Research Directions
Glycosylation in Continuous Flow
Recent studies demonstrate the catalyst’s efficacy in microreactors, achieving 92% yield in glucuronidation reactions with residence times <5 min .
Cancer Therapeutics
Preliminary data show collidinium tosylate enhances doxorubicin uptake in MCF-7 cells by 40% through lysosomal pH modulation .
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